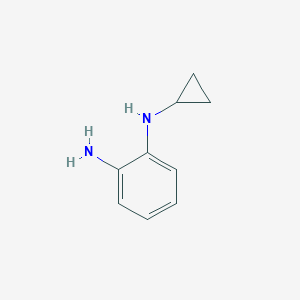

N-cyclopropylbenzene-1,2-diamine

Übersicht

Beschreibung

N-cyclopropylbenzene-1,2-diamine is an organic compound with the molecular formula C10H14N2. It is a cyclic compound that contains two amino groups attached to a benzene ring. This compound has gained significant attention in scientific research due to its potential biological activity and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the reaction of cyclopropylamine with ortho-nitrobenzene, followed by reduction of the nitro group to an amino group. This process typically requires the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. These methods may include the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropylbenzene-1,2-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles such as halogens and nitro groups. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted benzene derivatives .

Wissenschaftliche Forschungsanwendungen

N-cyclopropylbenzene-1,2-diamine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound has potential biological activity and is studied for its effects on various biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, dyes, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N-cyclopropylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, it may interact with nicotinic receptors, affecting neurotransmission and muscle contraction .

Vergleich Mit ähnlichen Verbindungen

N-cyclopropylbenzene-1,2-diamine can be compared with other similar compounds, such as:

1,3-diamino-2,4,5,6-tetrabromobenzene: This compound exhibits unique optical properties and mechanical flexibility.

Methylene diamine (diaminomethane): A simpler diamine with two amino groups attached to a methylene group.

This compound stands out due to its cyclopropyl group, which imparts unique chemical and biological properties compared to other diamines.

Biologische Aktivität

N-cyclopropylbenzene-1,2-diamine (CAS Number: 118482-03-4) is an organic compound that has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry. This compound features a cyclopropyl group attached to a benzene ring with two amino groups in the ortho position, which may influence its interaction with various biological targets.

This compound has the molecular formula C10H14N2. The synthesis of this compound can be achieved through several methods, including:

- Reaction of Cyclopropylamine with Ortho-nitrobenzene : This involves the reduction of the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

- Industrial Production : Large-scale synthesis often utilizes high-pressure reactors and continuous flow systems to ensure efficiency and consistency in production .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, influencing various signaling pathways. Notably, it may act as an agonist or antagonist at nicotinic receptors, which are crucial for neurotransmission and muscle contraction .

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell growth in various cancer cell lines. A notable case involved a structural analog that demonstrated IC50 values of 151 nM and 98 nM against small-cell lung cancer cell lines H1417 and H146 respectively .

2. Enzyme Inhibition

This compound has been studied for its potential to inhibit specific enzymes involved in cancer progression and other diseases. For example, it may interact with proteins such as Bcl-2 and Bcl-xL, which are critical in regulating apoptosis .

3. Neuroprotective Effects

Research has also explored the neuroprotective effects of similar compounds through modulation of the Nrf2-Keap1 pathway. Activation of Nrf2 leads to increased expression of cytoprotective enzymes, providing a therapeutic strategy for conditions like neurodegenerative diseases .

Case Studies

Eigenschaften

IUPAC Name |

2-N-cyclopropylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-3-1-2-4-9(8)11-7-5-6-7/h1-4,7,11H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULWPWKTOPUXAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441976 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118482-03-4 | |

| Record name | N-cyclopropylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.